2-(2-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
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Overview
Description
2-(2-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile is an organic compound that features a bromophenyl group and a dimethylaminophenyl group attached to an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile typically involves the reaction of 2-bromobenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation, followed by a dehydration step to form the acrylonitrile derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acrylonitriles, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
2-(2-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of fluorescent probes and sensors.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which 2-(2-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile exerts its effects involves interactions with various molecular targets. The bromophenyl and dimethylaminophenyl groups can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromophenyl)acetonitrile: Lacks the dimethylaminophenyl group, resulting in different reactivity and applications.
3-(4-(Dimethylamino)phenyl)acrylonitrile:
Uniqueness
2-(2-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile is unique due to the presence of both bromophenyl and dimethylaminophenyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
1361504-06-4 |
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Molecular Formula |
C17H15BrN2 |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
(Z)-2-(2-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C17H15BrN2/c1-20(2)15-9-7-13(8-10-15)11-14(12-19)16-5-3-4-6-17(16)18/h3-11H,1-2H3/b14-11+ |
InChI Key |
NSDDBKANKHHKED-SDNWHVSQSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=CC=C2Br |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2Br |
Origin of Product |
United States |
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